2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile
Description
This compound features a benzothiazole core substituted with a sulfanyl (-S-) group, a 3,4-dimethylphenylamino moiety, and a propenenitrile backbone. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The sulfanyl group may enhance redox activity or metal coordination, while the 3,4-dimethylphenyl substituent could improve lipophilicity and binding affinity to hydrophobic targets .
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(3,4-dimethylphenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-11-7-8-13(9-12(11)2)20-17(22)14(10-19)18-21-15-5-3-4-6-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHNWYULMJAYKW-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.
Formation of the Sulfanylprop-2-enenitrile Moiety: This step involves the reaction of a suitable nitrile with a thiol compound under basic conditions to form the sulfanylprop-2-enenitrile structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS: 244167-61-1)
- Structural Differences :
- Replaces benzothiazole with benzodiazole (two nitrogen atoms in the heterocycle vs. one nitrogen and one sulfur).
- Substitutes 3,4-dimethylphenyl with a trifluoromethylphenyl group.
- Lacks the sulfanyl (-S-) moiety.
- Implications :
- Physical Properties: Molecular Weight: 328.3 g/mol (vs. ~370–380 g/mol estimated for the target compound). Rf/Solubility: Not reported, but the trifluoromethyl group likely enhances hydrophobicity .
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Derivatives (5a–e)
- Structural Similarities :
- Share the benzothiazole-propenenitrile backbone.
- Aryl substituents vary (e.g., 4-chlorophenyl, 4-methoxyphenyl).
- Key Differences: Lack the sulfanyl and 3,4-dimethylphenylamino groups.
- Synthesis: Prepared via microwave-assisted Knoevenagel condensation, yielding 85–90% efficiency .
- Biological Activity :
Pharmacologically Relevant Benzothiazole Derivatives
Patent Compounds (Examples 1 and 24)
- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid.
- Example 24: Complex pyrido-pyridazine derivative with benzothiazole-amino linkage.
- Comparison: Both incorporate benzothiazole-amino motifs but with extended heterocyclic systems.
Cpd D: (1,3-Benzothiazol-2-yl)carbamoyl Methanesulfonic Acid
- Role : Low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor.
- Relevance : Highlights the benzothiazole group’s utility in enzyme inhibition, suggesting the target compound may share similar mechanistic pathways .
Functional Group Impact Analysis
- Sulfanyl (-S-) Group :
- 3,4-Dimethylphenylamino Group: Similar to substituents in pyrazoline derivatives (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline) . Likely improves membrane permeability due to hydrophobicity.
Biological Activity
2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile is a novel compound that has garnered attention for its potential biological activities. This compound features a benzothiazole ring, a dimethylphenyl group, and a sulfanylprop-2-enenitrile moiety, which contribute to its unique chemical properties and biological effects.
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Ring | A heterocyclic aromatic compound with sulfur and nitrogen. |
| Dimethylphenyl Group | A substituted phenyl group that enhances lipophilicity. |
| Sulfanylprop-2-enenitrile Moiety | Contains a thiol group and a nitrile functional group. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : Potential binding to DNA could disrupt cellular processes.
- Cell Signaling Modulation : It may modulate signaling pathways by interacting with receptors.
Antimicrobial Properties
Recent studies have shown that compounds related to this compound exhibit significant antimicrobial activity. For instance:
-
Antibacterial Activity : Compounds containing the benzothiazole nucleus have demonstrated potent antibacterial effects against strains like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like Triclocarban (TCC) .
Compound Target Bacteria MIC (µg/mL) 2bB Staphylococcus aureus 8 2bB Enterococcus faecalis 8 TCC Staphylococcus aureus 16 - Cytotoxicity Studies : In vitro studies on human non-malignant mammary epithelial cells (MCF-10A) indicated that while some derivatives exhibited slight cytotoxicity, others did not interfere with normal cell growth at tested concentrations .
Anticancer Activity
Research has also indicated that benzothiazole derivatives possess anticancer properties. For example, one study reported that certain derivatives showed high antiproliferative activity against human macrophage cell lines (U-937), suggesting potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of benzothiazole derivatives:
- Study on Antimicrobial Efficacy : A series of diarylureas bearing the benzothiazole moiety were synthesized and tested for antibacterial activity. Results indicated that specific substitutions on the aryl moiety enhanced antimicrobial efficacy .
- Cytotoxicity Assessment : The same study evaluated the cytotoxic effects of these compounds on non-malignant cells, revealing varying degrees of toxicity which correlated with structural modifications .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of 2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile?
To optimize synthesis, employ a stepwise approach:
- Reagent selection : Use acetonitrile derivatives and aldehydes under reflux conditions with catalytic piperidine, as demonstrated in analogous benzothiazole-acrylonitrile syntheses .
- Purification : Recrystallize from ethanol or DCM/hexane mixtures to isolate crystalline products. Monitor reaction progress via TLC and characterize intermediates via -NMR and IR spectroscopy.
- Yield improvement : Adjust stoichiometry (e.g., 1:1 molar ratio of benzothiazole precursors to sulfanylpropene nitrile derivatives) and optimize reaction time (typically 30–60 minutes under reflux).
Q. How can the molecular structure of this compound be confirmed experimentally?
Use a combination of techniques:
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol or DCM. Refine data using SHELXL (for small-molecule resolution) or SHELXTL for Bruker systems .
- Spectroscopic validation : Compare experimental -NMR and -NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations).
- ORTEP-III visualization : Generate thermal ellipsoid plots to validate bond angles and torsional conformations .
Q. What analytical methods are suitable for assessing the compound’s purity and stability under varying conditions?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify purity (>95% threshold).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres.
- Accelerated stability studies : Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–8 weeks, monitoring degradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered sulfanyl groups) be resolved during refinement?
- Disorder modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms, applying isotropic displacement parameters .
- Hydrogen bonding analysis : Apply Etter’s graph set theory to identify recurring motifs (e.g., patterns) that stabilize the crystal lattice, reducing ambiguity in hydrogen atom placement .
- Validation tools : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements and Mercury’s void analysis to assess packing efficiency .
Q. What strategies are effective for analyzing the compound’s hydrogen-bonding interactions in supramolecular assemblies?
- Graph set analysis : Classify interactions into chains (), rings (), or self-assembled motifs using donor-acceptor distance criteria (2.6–3.2 Å for S–H···N bonds) .
- Hirshfeld surface analysis : Map surfaces to quantify interaction contributions (e.g., H···H, S···H contacts) using CrystalExplorer.
- DFT calculations : Compute interaction energies at the B3LYP/6-311++G(d,p) level to rank hydrogen bonds by strength .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Partitioning experiments : Measure log (octanol-water) and water solubility to predict bioaccumulation potential .
- Photodegradation assays : Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS/MS.
- Microcosm studies : Incubate soil/water systems with the compound and quantify transformation products (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry .
Q. What experimental designs address solvent effects on the compound’s reactivity in cross-coupling reactions?
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents under identical catalytic conditions (e.g., Pd(OAc)/PPh).
- Kinetic profiling : Use in situ IR spectroscopy to track reaction rates and intermediate formation.
- Green chemistry metrics : Calculate E-factors and atom economy to optimize solvent choice .
Q. How should structure-property relationship (SPR) studies be structured to correlate substituent effects with biological activity?
- Analog synthesis : Modify the 3,4-dimethylphenyl group to electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- QSAR modeling : Use MLR (multiple linear regression) to correlate Hammett σ values with IC data from enzyme inhibition assays.
- Crystallographic docking : Perform molecular docking (e.g., AutoDock Vina) using SC-XRD-derived conformers to predict binding modes to target proteins .
Methodological Notes
- Data interpretation : Cross-validate spectroscopic and crystallographic results with computational models (e.g., Gaussian for NMR shifts, Mercury for packing diagrams).
- Ethical reporting : Disclose refinement residuals (-factors > 5% require justification) and statistical uncertainties in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
